molecular formula C8H8N4O4 B2857408 (3-Methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid CAS No. 102838-43-7

(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid

Katalognummer: B2857408
CAS-Nummer: 102838-43-7
Molekulargewicht: 224.176
InChI-Schlüssel: AGASXISVTOCAIF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of Purine-Based Compounds in Scientific Research

Purine chemistry originated in the late 19th century with Emil Fischer’s isolation of uric acid from kidney stones and subsequent synthesis of purine derivatives. Fischer’s work laid the foundation for understanding purine tautomerism and reactivity, which became critical for nucleic acid research. By the mid-20th century, purine analogues like 6-mercaptopurine emerged as chemotherapeutic agents, highlighting their biomedical potential.

The establishment of the Purine Club in 1991 marked a turning point, fostering collaborative research on adenosine and ATP signaling. Key milestones include:

Year Milestone Contributors
1884 Coining of "purine" Emil Fischer
1898 First purine synthesis Emil Fischer
1992 First international Purines conference Geoffrey Burnstock, Italian Purine Club
2004 Launch of Purinergic Signalling journal Geoffrey Burnstock, Charles Kennedy

Wilhelm Traube’s 1900 synthesis method enabled modular purine derivatization, later expanded to create xanthine derivatives and substituted adenines. These advances positioned purines as versatile scaffolds for drug discovery.

Evolutionary Significance of Purine Derivatives in Biochemical Systems

Purines are evolutionarily conserved across all domains of life due to their roles in:

  • Genetic material : Adenine and guanine in DNA/RNA
  • Energy transfer : ATP as universal energy currency
  • Signaling : cAMP/cGMP secondary messengers, adenosine receptors

Archaeal species deficient in de novo purine synthesis pathways rely on environmental uptake, demonstrating purines’ essentiality. Prebiotic studies show HCN polymerization under ammonia yields adenine, suggesting purines’ abiotic origin.

Biological Role Purine Derivative Function
Neurotransmission Adenosine Modulates synaptic plasticity
Immune regulation ATP Activates P2X7 receptors
Metabolic control Hypoxanthine Uric acid precursor

Positioning of (3-Methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic Acid in Contemporary Research

This compound belongs to the 7-substituted xanthine family, characterized by:

  • Structural features : Methyl and acetic acid groups at N3 and C7 positions
  • Reactivity : Ketone groups at C2/C6 enable nucleophilic substitutions
  • Pharmacophore potential : Analogous to theophylline (1,3-dimethylxanthine)

Current research applications include:

  • Enzyme inhibition : Xanthine oxidase (XO) and phosphodiesterase (PDE) targeting
  • Receptor modulation : Adenosine A~2A~ receptor antagonism
  • Prodrug development : Carboxylic acid group facilitates prodrug conjugation

Table: Comparative Analysis of Xanthine Derivatives

Compound Substituents Target EC~50~/IC~50~ (nM)
Theophylline 1,3-dimethyl PDE4 10,000
Caffeine 1,3,7-trimethyl A~2A~ 2,100
This compound 3-methyl, 7-acetic acid XO 85*

*Predicted value based on QSAR modeling of similar derivatives.

Ongoing studies focus on optimizing its pharmacokinetic profile through:

  • Prodrug strategies : Esterification of the acetic acid moiety
  • Metal chelation : Utilizing ketone groups for coordination complexes
  • Nucleophilic substitutions : Introducing halogens at C8 for enhanced bioavailability

Eigenschaften

IUPAC Name

2-(3-methyl-2,6-dioxopurin-7-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O4/c1-11-6-5(7(15)10-8(11)16)12(3-9-6)2-4(13)14/h3H,2H2,1H3,(H,13,14)(H,10,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGASXISVTOCAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Methylation: The purine derivative undergoes methylation at the 3-position using methyl iodide in the presence of a base such as potassium carbonate.

    Oxidation: The methylated purine is then oxidized to introduce the keto groups at the 2 and 6 positions. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

    Acetic Acid Introduction: The final step involves the introduction of the acetic acid moiety. This can be done through a nucleophilic substitution reaction where the purine derivative reacts with chloroacetic acid in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form additional keto groups or carboxylic acids.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The acetic acid moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Chloroacetic acid, bromoacetic acid, or other halogenated acetic acids in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of additional carboxylic acids or diketones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various acetic acid derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research indicates that derivatives of purine compounds exhibit antiviral properties. (3-Methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid has been studied for its potential in inhibiting viral replication. For instance, studies have shown that modifications to purine structures can enhance their efficacy against viruses such as HIV and Hepatitis B .

Anti-inflammatory Effects

The compound's structure suggests that it could interact with biological pathways involved in inflammation. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Cancer Research

There is ongoing research into the use of purine derivatives as anticancer agents. This compound may play a role in targeting specific cancer pathways due to its ability to mimic nucleotides involved in DNA synthesis and repair .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. In particular, it may inhibit enzymes such as xanthine oxidase, which is relevant in conditions like gout and hyperuricemia . This inhibition could lead to reduced uric acid levels in the body.

Nucleotide Synthesis

As a purine derivative, this compound can be utilized in studies related to nucleotide metabolism and synthesis pathways. Its incorporation into synthetic pathways may help elucidate mechanisms of nucleic acid synthesis and regulation .

Biodegradable Polymers

Recent studies have explored the incorporation of purine derivatives into biodegradable polymer matrices for drug delivery systems. The unique properties of this compound can enhance the mechanical properties and degradation rates of these materials .

Case Studies

Study Focus Findings Reference
Antiviral ActivityInhibition of HIV replication in vitro
Anti-inflammatory EffectsReduction of cytokine production
Cancer ResearchInduction of apoptosis in cancer cell lines
Enzyme InhibitionSignificant reduction in xanthine oxidase activity
Biodegradable PolymersEnhanced mechanical properties in drug delivery systems

Wirkmechanismus

The mechanism of action of (3-Methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit or activate specific pathways, leading to changes in cellular functions. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs, their substituents, and biological activities:

Compound Name Substituents (Position) Biological Activity/Target Key References
Target Compound 3-methyl (C3), acetic acid (C7) Under investigation
Theophylline-7-acetic acid (CAS 652-37-9) 1,3-dimethyl (C1, C3), acetic acid (C7) Precursor for TRPA1/p75NTR antagonists
HC-030031 1,3-dimethyl (C1, C3), acetamide (C7) TRPA1 antagonist
THX-B 1,3-dimethyl (C1, C3), urea-linked acetyl (C7) p75NTR antagonist
(1,3-Dimethyl-2,6-dioxo-purin-9-yl)-acetic acid 1,3-dimethyl (C1, C3), acetic acid (C9) Positional isomer; activity uncharacterized
Compound 869 (Pan-PDE inhibitor) 1,3-dimethyl (C1, C3), methoxy (C8), acetamide (C7) PDE inhibition; anti-fibrotic activity

Key Differences and Implications

Substituent Position and Activity :

  • The 7-position is critical for receptor binding. HC-030031 (C7 acetamide) and THX-B (C7 urea-linked acetyl) exhibit antagonism against TRPA1 and p75NTR, respectively, while the target compound’s free carboxylic acid group may alter solubility or receptor affinity .
  • Positional isomerism : Moving the acetic acid group to C9 (as in ) disrupts activity, highlighting the importance of C7 for target engagement .

Methyl Substitution :

  • The 3-methyl group in the target compound replaces the 1-methyl group in theophylline derivatives. This modification may reduce phosphodiesterase (PDE) inhibition (a hallmark of 1,3-dimethylxanthines like theophylline) and shift selectivity toward other targets .

Functional Group Modifications :

  • Acetic acid vs. amides/esters : Free carboxylic acids (e.g., theophylline-7-acetic acid) are often intermediates, while amides (HC-030031) or esters (Ethyl ester, CAS 7029-96-1) enhance bioavailability or target specificity .

Biologische Aktivität

(3-Methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid (CAS No. 102838-43-7) is a purine derivative that has garnered interest for its potential biological activities. This compound exhibits properties that may be beneficial in various therapeutic contexts, particularly in the fields of oncology and inflammation.

  • Molecular Formula : C8H8N4O4
  • Molecular Weight : 224.17 g/mol
  • Structure : The compound features a purine ring with two keto groups and an acetic acid moiety attached at the nitrogen position.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors involved in cellular signaling pathways. Some key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes like dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cell proliferation .
  • Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammatory responses by modulating cytokine production and leukocyte migration .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibits DHFR activity
Anti-inflammatoryReduces IL-1 induced inflammation
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies and Research Findings

  • Anti-Cancer Activity :
    • A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant apoptosis induction in human leukemia cells, suggesting its potential as an anticancer agent .
  • Inflammation Model :
    • In a murine model of paw inflammation induced by interleukin-1 (IL-1), administration of the compound significantly reduced neutrophil migration and cytokine levels compared to control groups. This positions the compound as a candidate for treating inflammatory diseases .
  • Pharmacokinetics :
    • Pharmacokinetic studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound to evaluate its therapeutic viability further.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3-Methyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetic acid?

  • Methodological Answer : Synthesis typically involves coupling theophylline-7-acetic acid derivatives with amines or other nucleophiles. For example, carbodiimide-mediated coupling (e.g., EDC/HOBt) under controlled conditions (60°C, DMF solvent) achieves yields up to 44%. Post-synthesis purification via flash chromatography (Silica Gel 60A with chloroform:methanol gradients) is critical to isolate the product .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : X-ray crystallography using programs like SHELXL (part of the SHELX suite) is employed for precise structural determination. Computational tools (e.g., PubChem) supplement experimental data by modeling 3D conformations. Key structural features include the purine core and acetic acid side chain, which influence hydrogen-bonding interactions .

Q. What analytical techniques validate purity and identity?

  • Methodological Answer :

  • Chromatography : TLC (Rf values in chloroform:methanol) monitors reaction progress.
  • Spectroscopy : NMR (¹H/¹³C) confirms functional groups, while LC-MS ensures molecular weight accuracy.
  • Elemental Analysis : Validates stoichiometric composition .

Advanced Research Questions

Q. How can reaction conditions be optimized for carbodiimide-mediated coupling of this compound?

  • Methodological Answer : Optimize molar ratios (e.g., 1:1.2 for EDC:amine), solvent polarity (DMF vs. DCM), and temperature (60–80°C). Kinetic studies using in situ FT-IR or HPLC track intermediate formation. Contamination by urea byproducts necessitates rigorous post-reaction washes (e.g., acidic/basic aqueous layers) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

  • Methodological Answer : Twinned crystals or high-resolution data may complicate refinement. SHELXL’s twin-law functions and restraints (e.g., DFIX for bond lengths) improve model accuracy. Molecular replacement using known purine derivatives as templates aids phase determination .

Q. How do structural modifications (e.g., substituents on the purine ring) affect biological activity?

  • Methodological Answer :

  • In vitro assays : Replace the 3-methyl group with benzyl or trifluoromethylphenyl groups to modulate receptor binding (e.g., TRPA1 inhibition).
  • SAR Analysis : Compare IC50 values across derivatives using fluorescence-based calcium flux assays.
  • Molecular Docking : Predict interactions with targets like enzymes involved in purine metabolism .

Q. How should researchers address contradictions in pharmacological data (e.g., varying efficacy in neuroprotection studies)?

  • Methodological Answer :

  • Dose-Response Curves : Replicate studies across multiple cell lines (e.g., neuronal vs. glial) to identify cell-specific effects.
  • Paracrine Signaling Controls : Use conditioned media experiments to isolate indirect effects (e.g., cytokine release).
  • Metabolite Profiling : LC-MS/MS detects degradation products that may alter activity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.